molecular formula C18H17FN4O2S B1668694 N-{4-[5-(4-Fluoro-phenyl)-3-methyl-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-acetamide CAS No. 908380-97-2

N-{4-[5-(4-Fluoro-phenyl)-3-methyl-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-acetamide

Cat. No. B1668694
M. Wt: 372.4 g/mol
InChI Key: DRMJRHUMYBYDIX-UHFFFAOYSA-N
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Description

CBS-3595 is a potent and Dual p38α MAPK/PDE-4 Inhibitor with Activity against TNFα -related Diseases. CBS-3595 displayed a superior profile regarding its anti-inflammatory effects. CBS-3595 features moderate inhibition of p38α MAPK and PDE-4 in the higher nanomolar range in combination with excellent kinetic properties and low plasma protein binding contributing to the outstanding results of the efficacy experiments performed in animal models and humans. The inhibition of TNFα release was achieved at dose levels and systemic concentrations that were well below levels related to toxicity. CBS-3595 is considered as a candidate drug for the treatment of diseases related to an overproduction of TNFα.

Scientific Research Applications

Antitumor Activities

  • Imidazole acyl urea derivatives, closely related to the queried compound, have demonstrated significant antitumor activities. A study by Zhu (2015) synthesized novel imidazole acyl urea derivatives Raf kinase inhibitors and found that some derivatives exhibited inhibitory activities similar to Sorafenib, a known cancer treatment drug, against human gastric carcinoma cell lines (Y. Zhu, 2015).

Alternative Products in One-pot Reactions

  • Research by Krauze et al. (2007) describes the production of alternative products including N-Methyl-2-benzoylmethylsulfanyl-4-phenylnicotinamide in one-pot reactions involving compounds structurally similar to the queried chemical (A. Krauze, M. Vilums, L. Sīle, G. Duburs, 2007).

Synthesis of Stable Isotope-Labeled Antibacterial Agents

  • A study by Lin and Weaner (2012) involved the synthesis of a stable isotope-labeled antibacterial agent RWJ-416457, which is structurally related to the queried compound, highlighting its potential in developing labeled variants for research purposes (R. Lin, L. Weaner, 2012).

Antifungal Agents

  • Altındağ et al. (2017) synthesized a series of imidazole derivatives for antifungal applications. The study's focus on imidazole derivatives, similar in structure to the queried compound, underscores its potential utility in developing antifungal medications (Firuze Diyar Altındağ, B. Sağlık, U. Acar Çevik, I. Işikdağ, Y. Özkay, H. Karaca Gençer, 2017).

Synthesis of Thiazole Derivatives as Anticancer Agents

Studies on Metabolic Stability of PI3K/mTOR Inhibitors

  • Stec et al. (2011) explored various heterocyclic analogues, including N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, to improve metabolic stability, indicating the relevance of such compounds in developing stable PI3K/mTOR inhibitors (Markian M Stec, K. Andrews, S. Booker, et al., 2011).

Coordination Complexes and Antioxidant Activity

properties

CAS RN

908380-97-2

Product Name

N-{4-[5-(4-Fluoro-phenyl)-3-methyl-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-acetamide

Molecular Formula

C18H17FN4O2S

Molecular Weight

372.4 g/mol

IUPAC Name

N-[4-[5-(4-fluorophenyl)-3-methyl-2-methylsulfinylimidazol-4-yl]pyridin-2-yl]acetamide

InChI

InChI=1S/C18H17FN4O2S/c1-11(24)21-15-10-13(8-9-20-15)17-16(12-4-6-14(19)7-5-12)22-18(23(17)2)26(3)25/h4-10H,1-3H3,(H,20,21,24)

InChI Key

DRMJRHUMYBYDIX-UHFFFAOYSA-N

SMILES

CC(=O)NC1=NC=CC(=C1)C2=C(N=C(N2C)S(=O)C)C3=CC=C(C=C3)F

Canonical SMILES

CC(=O)NC1=NC=CC(=C1)C2=C(N=C(N2C)S(=O)C)C3=CC=C(C=C3)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CBS-3595;  CBS 3595;  CBS3595.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{4-[5-(4-Fluoro-phenyl)-3-methyl-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-acetamide

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